molecular formula C21H29ClN2 B12727223 (-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride CAS No. 142469-70-3

(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride

Cat. No.: B12727223
CAS No.: 142469-70-3
M. Wt: 344.9 g/mol
InChI Key: JYRGZRUSXIGLAQ-UHFFFAOYSA-N
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Description

(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-2-pyrrolidinemethanamine with 4-phenylbutyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and its interactions with various biological targets. It is often used in studies related to enzyme inhibition and receptor binding.

Medicine

Medically, this compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes, reducing the production of specific metabolites and altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutylamine: Shares a similar phenylbutyl structure but lacks the pyrrolidine ring.

    1-Phenyl-2-pyrrolidinemethanamine: Contains the pyrrolidine ring but lacks the phenylbutyl group.

    N-(4-Phenylbutyl)-2-pyrrolidinemethanamine: Similar structure but different substitution pattern.

Uniqueness

(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its combined structural features, which confer specific reactivity and binding properties. Its ability to interact with multiple biological targets and undergo diverse chemical reactions makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

142469-70-3

Molecular Formula

C21H29ClN2

Molecular Weight

344.9 g/mol

IUPAC Name

4-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C21H28N2.ClH/c1-3-10-19(11-4-1)12-7-8-16-22-18-21-15-9-17-23(21)20-13-5-2-6-14-20;/h1-6,10-11,13-14,21-22H,7-9,12,15-18H2;1H

InChI Key

JYRGZRUSXIGLAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNCCCCC3=CC=CC=C3.Cl

Origin of Product

United States

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